molecular formula C19H16BrFN4O2S B4589026 N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide

N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide

Cat. No.: B4589026
M. Wt: 463.3 g/mol
InChI Key: QIXOINRQIGAALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H16BrFN4O2S and its molecular weight is 463.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.01614 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Fluorobenzamides, including derivatives similar to the compound , have shown promising antimicrobial activity. The presence of fluorine atoms and other structural elements in these compounds enhances their efficacy against a range of bacteria and fungi. For example, a study synthesized fluorobenzamides with antimicrobial properties, highlighting the potential of these compounds in addressing microbial infections (Desai et al., 2013).

Synthesis and Characterization

  • The synthesis techniques for creating compounds with the specified functionalities often involve microwave-induced methods or conventional synthesis routes. These methods are crucial for achieving the desired structural attributes that confer biological activity. The characterization of these compounds, through techniques such as NMR and mass spectrometry, confirms their structural integrity and potential as therapeutic agents (Desai et al., 2013).

Antitumor Activity

  • Certain derivatives have been studied for their potential antitumor activity, with some showing promise against various cancer cell lines. The structural features of these compounds, such as the presence of bromo- and fluoro-groups, contribute to their bioactivity, offering a pathway for developing new anticancer therapies (Bhat et al., 2009).

Chemical Interactions and Properties

  • The chemical properties of these compounds, including their interactions with biological targets, are of significant interest. Studies have explored the molecular basis of their activity, providing insights into how these compounds might be optimized for better therapeutic efficacy. The research into their chemical interactions helps in understanding the mechanisms underlying their biological activities and potential side effects (Ahmed et al., 2020).

Novel Synthesis and Evaluation

  • Innovative synthesis methods have been developed to create new derivatives with enhanced biological activities. These studies not only contribute to the chemical literature by expanding the range of available compounds but also provide a foundation for future drug development efforts. The evaluation of these compounds for their antimicrobial, antifungal, and antitumor properties underscores the importance of structural diversity in medicinal chemistry (Desai et al., 2013).

Properties

IUPAC Name

N-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN4O2S/c1-25-17(10-22-18(27)13-4-8-15(21)9-5-13)23-24-19(25)28-11-16(26)12-2-6-14(20)7-3-12/h2-9H,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXOINRQIGAALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.